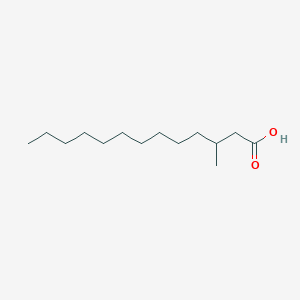

3-Methyltridecanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-methyltridecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-13(2)12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEQRSJZNQFUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415548 | |

| Record name | Tridecanoic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58054-74-3 | |

| Record name | Tridecanoic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Distribution

Presence in Mammalian Systems

While branched-chain fatty acids are known components of mammalian lipids, the specific presence and concentration of 3-methyltridecanoic acid can vary.

The fatty acid profile of bovine milk is complex and includes a variety of branched-chain fatty acids. Research has identified odd and branched-chain fatty acids (OBCFAs) as constituents of cow's milk, typically comprising 1.7–3.4% of the total fatty acids. nih.gov These OBCFAs in milk fat are largely a result of the metabolic processes of rumen bacteria. mdpi.com While numerous branched-chain fatty acids have been identified in bovine milk, specific data on the concentration of this compound is not extensively detailed in the reviewed literature.

The tissues of ruminants, such as cattle, are known to contain branched-chain fatty acids, which are primarily synthesized by microorganisms in the rumen. nih.gov These fatty acids are incorporated into the animal's tissues and milk fat. A study on the fatty acid composition of various bovine tissues, including subcutaneous, intermuscular, and intramuscular fat, as well as liver and muscle lipids, has been conducted. oregonstate.edu However, specific quantitative data for this compound in these tissues is not provided in the available research. The presence of branched-chain fatty acids in ruminant-derived products is well-established, with their profiles being influenced by factors such as the animal's diet. nih.gov

The presence of methyl-branched chain fatty acids has been detected in various human tissues and fluids, including skin, brain, and blood. plos.org A study investigating urinary metabolites in a Malaysian population identified a positive association between urinary 3-ethyl-3-methyl-tridecanoic acid and systolic blood pressure. usm.my It is important to note that this is a different, though structurally related, compound to this compound. The direct detection and quantification of this compound in human urine or milk are not extensively documented in the currently available scientific literature.

Occurrence in Marine Organisms

Marine environments are a rich source of diverse lipids, including various branched-chain fatty acids.

Sea cucumbers are known to contain a wide array of fatty acids. Studies on the lipid composition of sea cucumbers, such as Cucumaria frondosa and Apostichopus japonicus, have revealed the presence of branched-chain fatty acids. nih.govijbbb.orgnih.gov For instance, 12-methyltetradecanoic acid has been identified as a prominent branched-chain fatty acid in the viscera of Cucumaria frondosa. nih.gov While research has been conducted on the fatty acid profiles of different lipid classes in sea cucumbers, specific data on the presence and concentration of this compound is not detailed in the reviewed literature.

Marine sponges are recognized as a prolific source of unusual fatty acids, including a variety of branched-chain structures. scielo.brresearchgate.net The fatty acid composition of sponges is often influenced by their symbiotic bacteria. unige.it Studies have identified numerous branched and odd-chain fatty acids in the phospholipids (B1166683) of various sponge species. ulpgc.esresearchgate.net For example, research on sponges from the Red Sea and the Canary Islands has detailed the presence of a wide range of fatty acids. unige.itulpgc.es However, the specific identification of this compound in marine sponge lipids is not explicitly mentioned in the available scientific reports.

Identification in Microbial Lipids

Branched-chain fatty acids (BCFAs) are significant components of the cellular lipids in many bacteria and fungi, where they play crucial roles in membrane structure and function. The specific profile of these fatty acids can often serve as a taxonomic marker. caymanchem.com

Bacterial Fatty Acid Profiles

| Bacterium | Identified Methyl-Branched Fatty Acids | Reference |

|---|---|---|

| Bacillus subtilis | 12-methyltridecanoic acid (iso-C14), 13-methyltetradecanoic acid (iso-C15), 12-methyltetradecanoic acid (anteiso-C15), 14-methylpentadecanoic acid (iso-C16), 15-methylhexadecanoic acid (iso-C17), 14-methylhexadecanoic acid (anteiso-C17), 3-β-hydroxy-11-methyltridecanoic acid | mdpi.comresearchgate.netasm.orgcdnsciencepub.com |

| Aureispira marina | 12-methyl-tridecanoic acid, 13-methyl-tetradecanoic acid (as oxidation products of larger fatty acids) | researchgate.net |

| Porphyromonas gingivalis | (R)-3-hydroxy-13-methyltetradecanoic acid, (R)-3-hydroxy-15-methylhexadecanoic acid, 3-OH iso-C17:0 | nih.govnih.govbeilstein-journals.org |

Bacillus subtilis : The cell membrane of Bacillus subtilis is rich in branched-chain fatty acids, which are crucial for its survival. asm.org Its fatty acid profile includes a variety of iso- and anteiso-branched fatty acids. The major fatty acids identified are 12-methyltetradecanoic acid (anteiso-C15) and 13-methyltetradecanoic acid (iso-C15). asm.orgcdnsciencepub.com The biosynthesis of these fatty acids is linked to the availability of branched-chain amino acid precursors like L-valine and L-leucine. researchgate.netcdnsciencepub.com Additionally, a marine-derived strain of Bacillus subtilis was found to produce lipopeptides containing 3-β-hydroxy-11-methyltridecanoic acid. mdpi.com The specific non-hydroxylated compound, this compound, is not reported as a component.

Aureispira marina : This gliding marine bacterium contains ceramides (B1148491) with branched-chain 2-hydroxy fatty acids. researchgate.net Analysis of the breakdown products of these complex lipids has led to the identification of 12-methyl-tridecanoic acid and 13-methyl-tetradecanoic acid methyl esters. researchgate.net

Porphyromonas gingivalis : This oral anaerobic bacterium is known for its complex lipopolysaccharide (LPS), a major component of its outer membrane. The lipid A moiety of P. gingivalis LPS contains unusual branched fatty acids. nih.govbeilstein-journals.org Specifically, studies have consistently identified (R)-3-hydroxy-13-methyltetradecanoic acid and (R)-3-hydroxy-15-methylhexadecanoic acid as acyl chains attached to the diglucosamine backbone. nih.govbeilstein-journals.orgglycoscience.ru These hydroxylated BCFAs are a distinctive feature of its endotoxin (B1171834) structure.

Fungal Metabolites

| Fungus | Identified Related Fatty Acid Metabolites | Reference |

|---|---|---|

| Fusarium species | 3-hydroxy-4-methyltetradecanoic acid | tandfonline.comresearchgate.netnih.gov |

| Candida albicans | 3-Hydroxy-12-Methyltridecanoic acid, 3-Hydroxy-9-Methyldecanoic acid, 13-Methyltetradecanoic acid | nih.gov |

Fusarium species : Various species of the fungus Fusarium are known to produce bioactive secondary metabolites called cyclodepsipeptides. tandfonline.comnih.gov A recurring structural component of these molecules, such as W493 A and W493 B, is the fatty acid 3-hydroxy-4-methyltetradecanoic acid. tandfonline.comresearchgate.net This compound is linked to the peptide core of these complex metabolites.

Candida albicans : The fatty acid profile of the opportunistic pathogen Candida albicans is dynamic and responds to environmental cues such as temperature. nih.gov Analysis has revealed the presence of various hydroxylated and branched fatty acids. For instance, 3-Hydroxy-12-Methyltridecanoic acid was found to be up-regulated under yeast-form growing conditions (30°C). nih.gov Furthermore, 13-methyltetradecanoic acid was up-regulated at 30°C in response to neutral pH. nih.gov

Role in Microbial Cell Membrane Structure

Branched-chain fatty acids (BCFAs), such as this compound, are integral components of the cell membranes of many bacteria and are fundamental to maintaining membrane fluidity and function. caymanchem.comresearchgate.net The methyl branch acts as a structural "kink" in the fatty acid tail, which disrupts the dense, orderly packing that is characteristic of straight-chain fatty acids. researchgate.net This disruption lowers the phase transition temperature of the membrane, ensuring it remains in a fluid state across a wider range of temperatures. caymanchem.comresearchgate.net

This "homeoviscous adaptation" is a critical survival mechanism. researchgate.net Bacteria can alter the ratio of different BCFAs (e.g., iso vs. anteiso) or the proportion of BCFAs to straight-chain fatty acids in their membranes in response to environmental stresses like temperature shifts or exposure to toxic substances. caymanchem.comnbuv.gov.ua For instance, an increase in BCFAs can counteract the membrane-rigidifying effects of low temperatures.

The fluidity of the cell membrane is essential for numerous cellular processes, including the proper function of membrane-embedded proteins, transport of nutrients, and cellular signaling. caymanchem.com Therefore, the presence of BCFAs like this compound and its isomers is vital for the environmental adaptability and survival of many microbial species. researchgate.net

Biosynthesis and Biogenesis Pathways

De Novo Synthesis Mechanisms in Microorganisms

In many bacteria, branched-chain fatty acids are major components of membrane lipids. nih.gov Their de novo synthesis pathway is similar to that of straight-chain fatty acids but differs in the initial priming step. nih.gov

The synthesis of iso- and anteiso-fatty acids in bacteria begins with short-chain branched acyl-CoA primers derived from the catabolism of branched-chain amino acids. mdpi.com The specific amino acid precursor determines the type of branched-chain fatty acid produced. cdnsciencepub.com

L-Valine is catabolized to produce isobutyryl-CoA. This primer is then elongated to form even-numbered iso-series fatty acids, such as 12-methyltridecanoic acid (iso-C14) and 14-methylpentadecanoic acid (iso-C16). mdpi.comcdnsciencepub.comresearchgate.netfrontiersin.org

L-Leucine is converted to isovaleryl-CoA, which serves as the primer for odd-numbered iso-series fatty acids like 13-methyltetradecanoic acid (iso-C15) and 15-methylhexadecanoic acid (iso-C17). mdpi.comcdnsciencepub.com

L-Isoleucine leads to the formation of α-methylbutyryl-CoA (or 2-methylbutyryl-CoA). This primer is used to synthesize odd-numbered anteiso-series fatty acids, such as 12-methyltetradecanoic acid (anteiso-C15) and 14-methylhexadecanoic acid (anteiso-C17). mdpi.comcdnsciencepub.comfrontiersin.org

The degradation of these amino acids to their corresponding α-keto acids is carried out by branched-chain amino acid transaminases. mdpi.comnih.gov Subsequently, a branched-chain α-keto acid dehydrogenase complex decarboxylates these intermediates to form the final branched short-chain acyl-CoA primers. mdpi.comnih.gov The availability of these initial precursors is a key factor in determining the relative abundance of different branched-chain fatty acids in the cell. cdnsciencepub.com

Table 1: Precursors for Branched-Chain Fatty Acid Synthesis in Microorganisms

| Precursor Amino Acid | Corresponding α-Keto Acid | Acyl-CoA Primer | Resulting Fatty Acid Series | Example Fatty Acids |

|---|---|---|---|---|

| L-Valine | α-Ketoisovalerate | Isobutyryl-CoA | Even-numbered iso | 12-Methyltridecanoic acid |

| L-Leucine | α-Ketoisocaproate | Isovaleryl-CoA | Odd-numbered iso | 13-Methyltetradecanoic acid |

| L-Isoleucine | α-Keto-β-methylvalerate | α-Methylbutyryl-CoA | Odd-numbered anteiso | 12-Methyltetradecanoic acid |

Once the initial branched-chain acyl-CoA primer is formed, the fatty acid chain is extended through a series of condensation reactions. nih.gov In this process, malonyl-CoA serves as the primary two-carbon donor. mdpi.comcdnsciencepub.com The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) initiates the process by condensing the primer (e.g., isobutyryl-CoA) with malonyl-ACP. nih.gov This is followed by successive cycles of condensation, reduction, and dehydration, with each cycle adding two carbon atoms from malonyl-CoA, ultimately leading to the full-length fatty acid. mdpi.comfrontiersin.org While malonyl-CoA is the substrate for fatty acid synthesis, it also acts as an inhibitor of fatty acid oxidation. nih.govnih.gov

The composition of fatty acids in microorganisms is not static and can be significantly altered by environmental conditions. These adaptations are crucial for maintaining membrane fluidity and function.

Precursor Availability: Supplementing the growth medium with specific branched-chain amino acids or their corresponding short-chain carboxylic acids (e.g., isobutyrate, isovalerate) increases the synthesis of the structurally related fatty acids. cdnsciencepub.comnih.gov

Temperature: A decrease in growth temperature often leads to changes in the fatty acid profile to maintain membrane fluidity. In Bacillus subtilis, lowering the temperature results in an increase in lower-melting-point anteiso-fatty acids and a decrease in higher-melting-point iso-fatty acids. researchgate.net

pH and Pressure: Other factors such as pH and hydrostatic pressure can also modulate the fatty acid content in microorganisms like Candida albicans. nih.gov For instance, at 37°C and neutral pH, the synthesis of 12-methyltetradecanoic acid was observed to be upregulated. nih.gov

Endogenous Synthesis and Conversion in Eukaryotic Systems

While primarily studied in bacteria, the synthesis and metabolism of mmBCFAs also occur in eukaryotes, where they play essential physiological roles. nih.gov The nematode Caenorhabditis elegans is a key model organism for studying these pathways, as it can synthesize mmBCFAs de novo and is dependent on them for proper development. nih.gov

The fundamental pathway in eukaryotes mirrors that in bacteria, utilizing branched-chain amino acid precursors to generate primers for fatty acid synthesis. biorxiv.org Humans can acquire mmBCFAs through diet (e.g., dairy and meat) and potentially through the metabolic activity of gut bacteria, but evidence also points toward endogenous synthesis pathways. biorxiv.orgnih.gov In C. elegans, dietary C17ISO (anteiso-heptadecanoic acid) can be metabolized to C15ISO (13-methyltetradecanoic acid), which is then used to synthesize essential sphingolipids. biorxiv.org These mmBCFAs and their derivatives are crucial for maintaining the activity of the mTORC1 signaling pathway, which is a central regulator of cell growth and metabolism in response to nutrient availability. biorxiv.org

Formation of Hydroxylated and Other Substituted Derivatives

Branched-chain fatty acids can be further modified, most notably through hydroxylation. These hydroxylated derivatives are important structural components of complex lipids, such as the lipopeptide biosurfactants produced by some bacteria. osti.gov

In Bacillus subtilis, the cytochrome P450 enzyme YbdT has been identified as a long-chain fatty acid (LCFA) 3-hydroxylating enzyme. osti.govmdpi.com This enzyme catalyzes the formation of 3-hydroxy LCFAs, which are necessary to initiate the synthesis of lipopeptides like surfactin (B1297464). osti.govmdpi.com The process involves the transfer of the 3-hydroxyacyl moiety from coenzyme A (CoA) to the surfactin synthetase complex. mdpi.com Research has identified specific hydroxylated branched-chain fatty acids in lipopeptides from Bacillus species, including (R)-3-hydroxy-12-methyltetranoic acid and 3-β-hydroxy-11-methyltridecanoic acid. researchgate.net While 3-hydroxy fatty acids are often associated with the endotoxins of Gram-negative bacteria, they are also produced endogenously in mammalian systems, though typically in the context of fatty acid oxidation disorders. gerli.com

Metabolic Pathways and Biochemical Fate

Catabolism of 3-Methyltridecanoic Acid

The breakdown of this compound primarily occurs in the peroxisomes, which are equipped with the specialized enzymatic machinery required to handle 3-methyl-branched fatty acids.

The transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for beta-oxidation is typically mediated by the carnitine shuttle. This process involves the conversion of fatty acyl-CoAs to acylcarnitines by carnitine palmitoyltransferase 1 (CPT1), translocation across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT), and reconversion to acyl-CoAs by carnitine palmitoyltransferase 2 (CPT2). mhmedical.commdpi.com

However, the initial catabolism of 3-methyl-branched fatty acids like this compound does not begin in the mitochondria but in the peroxisomes. nih.govresearchgate.net Fatty acids are activated to their coenzyme A (CoA) derivatives in the cytosol, endoplasmic reticulum, or peroxisomes before being transported into the peroxisome. nih.govhumancyc.org The transport into peroxisomes does not require the carnitine shuttle. Following one round of alpha-oxidation in the peroxisome, the resulting shortened fatty acid (a 2-methyl-branched fatty acid) can then be further oxidized. The products of peroxisomal oxidation can be shuttled to the mitochondria for complete oxidation, a process that may involve carnitine-dependent transport mechanisms. humancyc.orgnih.govcocukmetabolizma.com

Table 1: Key Proteins in the Mitochondrial Carnitine Shuttle

| Protein | Location | Function |

|---|---|---|

| Carnitine Palmitoyltransferase 1 (CPT1) | Outer mitochondrial membrane | Converts long-chain fatty acyl-CoAs to acylcarnitines. mhmedical.com |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports acylcarnitines into the matrix in exchange for free carnitine. mhmedical.com |

| Carnitine Palmitoyltransferase 2 (CPT2) | Inner mitochondrial membrane | Converts acylcarnitines back to acyl-CoAs within the matrix. mhmedical.com |

The defining feature of this compound catabolism is that its beta-methyl group sterically hinders the formation of a double bond by acyl-CoA dehydrogenase, the first step of conventional beta-oxidation. nih.govhumancyc.org To circumvent this, the fatty acid must first undergo alpha-oxidation, a process that shortens the carbon chain by one atom from the carboxyl end. egyankosh.ac.inresearchgate.net This pathway is crucial for the degradation of phytanic acid, a well-studied 3-methyl-branched fatty acid, and serves as a model for this compound. nih.govresearchgate.netnih.gov

The alpha-oxidation pathway occurs in peroxisomes and involves a sequence of enzymatic reactions: nih.govresearchgate.netpnas.org

Activation: The fatty acid is first activated to its CoA ester, 3-methyltridecanoyl-CoA.

Hydroxylation: Phytanoyl-CoA hydroxylase (PAHX) introduces a hydroxyl group at the alpha-carbon (C-2), forming 2-hydroxy-3-methyltridecanoyl-CoA.

Cleavage: A thiamine (B1217682) pyrophosphate-dependent enzyme, 2-hydroxyphytanoyl-CoA lyase (2-HPCL), cleaves the bond between C-1 and C-2. This releases formyl-CoA and a 2-methyldodecanal (B1615299) (an aldehyde shorter by one carbon).

Dehydrogenation: The resulting aldehyde is oxidized by an aldehyde dehydrogenase to form 2-methyldodecanoic acid.

This product, now a 2-methyl-branched fatty acid, can be activated to its acyl-CoA ester and subsequently degraded via the beta-oxidation pathway, which can handle 2-methyl branches. pnas.org

Table 2: Enzymes of Peroxisomal Alpha-Oxidation for 3-Methyl-Branched Fatty Acids

| Step | Enzyme | Substrate | Product(s) |

|---|---|---|---|

| 1. Activation | Acyl-CoA Synthetase | This compound | 3-Methyltridecanoyl-CoA |

| 2. Hydroxylation | Phytanoyl-CoA Hydroxylase (PAHX) | 3-Methyltridecanoyl-CoA | 2-Hydroxy-3-methyltridecanoyl-CoA |

| 3. Cleavage | 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) | 2-Hydroxy-3-methyltridecanoyl-CoA | 2-Methyldodecanal + Formyl-CoA |

| 4. Dehydrogenation | Aldehyde Dehydrogenase | 2-Methyldodecanal | 2-Methyldodecanoic Acid |

In addition to alpha-oxidation, a minor catabolic pathway known as omega (ω)-oxidation can act on fatty acids, including 3-methyl-branched ones. egyankosh.ac.innih.gov This pathway, occurring in the endoplasmic reticulum of the liver and kidneys, provides an alternative route for metabolism, particularly when alpha-oxidation is impaired. nih.govnvkc.nl

Omega-oxidation involves the oxidation of the terminal methyl group (the ω-carbon) at the opposite end of the fatty acid from the carboxyl group. The key steps are: egyankosh.ac.innih.gov

Hydroxylation: A cytochrome P450-dependent mixed-function oxidase hydroxylates the ω-carbon, forming ω-hydroxy-3-methyltridecanoic acid.

Oxidation to Aldehyde: Alcohol dehydrogenase oxidizes the terminal hydroxyl group to an aldehyde.

Oxidation to Carboxylic Acid: Aldehyde dehydrogenase oxidizes the terminal aldehyde group to a carboxylic acid, forming 3-methyltridecanedioic acid.

The resulting dicarboxylic acid can then undergo beta-oxidation from the omega-end. egyankosh.ac.in Studies on phytanic acid have shown that it undergoes ω- and (ω-1)-hydroxylation in liver microsomes, indicating this pathway's relevance for branched-chain fatty acids. nih.govnih.gov

Incorporation into Complex Lipids

Beyond its role as an energy source, this compound can be incorporated as a structural component into various complex lipids, influencing the properties of cellular membranes.

Sphingolipids, such as ceramides (B1148491), sphingomyelin, and gangliosides, are essential components of cell membranes, particularly in the nervous system. Their synthesis involves the acylation of a sphingoid base with a fatty acid. Research has demonstrated that exogenously supplied fatty acids, including very-long-chain and other modified fatty acids, can be incorporated into the fatty acid moiety of sphingolipids. nih.govresearchgate.net

The incorporation of fatty acids into ceramides is of particular interest, as ceramides are precursors for more complex sphingolipids and also function as signaling molecules. Studies have shown that when mitochondrial beta-oxidation is inhibited, the incorporation of fatty acids into ceramides and other sphingolipids can be stimulated. semanticscholar.org Given that this compound is not a direct substrate for mitochondrial beta-oxidation, it is plausible that it could be shunted towards anabolic pathways like sphingolipid synthesis. semanticscholar.orgresearchgate.net

This compound can be integrated into the structure of glycerophospholipids, the most abundant lipids in most biological membranes. Phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) are synthesized using a variety of fatty acids at their sn-1 and sn-2 positions. The fatty acid composition of these phospholipids is crucial for membrane fluidity and function.

Studies have shown that cells can incorporate a wide array of fatty acid analogs, including branched-chain fatty acids and synthetic thia-fatty acids, into their membrane phospholipids. researchgate.netpnas.orgasm.org This demonstrates the flexibility of the acyltransferases involved in phospholipid synthesis. The incorporation of branched-chain fatty acids, such as this compound, would alter the packing of phospholipid acyl chains, thereby modulating membrane properties. While specific data on the incorporation of this compound into glycolipids is limited, these lipids also utilize fatty acids in their structure, suggesting a potential for its inclusion.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Hydroxy-3-methyltridecanoyl-CoA |

| 2-Methyldodecanal |

| 2-Methyldodecanoic acid |

| 3-Methyltridecanedioic acid |

| This compound |

| 3-Methyltridecanoyl-CoA |

| Acyl-CoA |

| Acylcarnitine |

| Aldehyde dehydrogenase |

| Alcohol dehydrogenase |

| Carnitine |

| Carnitine-acylcarnitine translocase (CACT) |

| Carnitine palmitoyltransferase 1 (CPT1) |

| Carnitine palmitoyltransferase 2 (CPT2) |

| Ceramide |

| Cytochrome P450 |

| Formyl-CoA |

| Ganglioside |

| Phosphatidylcholine (PC) |

| Phosphatidylethanolamine (PE) |

| Phytanic acid |

| Phytanoyl-CoA hydroxylase (PAHX) |

| Sphingomyelin |

| Thiamine pyrophosphate |

Ether Lipid Components

Evidence from various biological systems suggests that methyl-branched fatty acids, including isomers and analogs of this compound, are incorporated into the structure of ether lipids. Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, which confers unique chemical and physical properties compared to the more common ester-linked lipids.

In the bacterium Myxococcus xanthus, the saturated iso-branched fatty acid 13-methyltetradecanoic acid is a known precursor for the synthesis of unique branched-chain ether lipids. mdpi.com This fatty acid is incorporated into distinctive branched plasmanyl and plasmenyl phosphatidylethanolamines. mdpi.com This finding in a prokaryotic system highlights the role of methyl-branched fatty acids as building blocks for complex ether lipid structures.

Furthermore, studies on the sea cucumber Cucumaria frondosa have revealed the presence of significant amounts of the branched-chain fatty acid 12-methyltetradecanoic acid within its diacylglyceryl ethers (DAGE), a type of ether lipid. mdpi.com In some seasons, 12-methyltetradecanoic acid can constitute a substantial portion of the total fatty acids in DAGE, indicating its importance in the lipid composition of this marine invertebrate. mdpi.com The biosynthesis of ether lipids in mammalian cells is a well-defined process that begins in the peroxisome, and it is plausible that 3-methyl-branched fatty acids like this compound can be utilized in these pathways. mdpi.com The synthesis of branched-chain fatty acids in mammals follows pathways similar to those in bacteria. mdpi.com

While direct quantitative data on the incorporation of this compound into mammalian ether lipids is not extensively documented, the existing research on its analogs in other organisms provides a strong indication of its potential role as a constituent of these important membrane lipids.

Table 1: Examples of Methyl-Branched Fatty Acids in Ether Lipids of Various Organisms

| Organism | Methyl-Branched Fatty Acid | Type of Ether Lipid | Reference |

| Myxococcus xanthus | 13-methyltetradecanoic acid | Branched plasmanyl and plasmenyl phosphatidylethanolamines | mdpi.com |

| Cucumaria frondosa | 12-methyltetradecanoic acid | Diacylglyceryl ethers (DAGE) | mdpi.com |

Modulation of Lipid Metabolism by this compound and Analogs

The presence of a methyl group at the beta-position (carbon 3) of a fatty acid chain significantly alters its metabolism, primarily by inhibiting the standard β-oxidation pathway. This has been extensively studied using radioiodinated analogs of 3-methyl-branched fatty acids for myocardial imaging.

Analogs such as 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP) and 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP) are taken up by cardiac muscle but show prolonged retention compared to their straight-chain counterparts. nih.govscispace.com This is because the 3-methyl group sterically hinders the enzymes of β-oxidation. nih.govnih.gov While the straight-chain analog is rapidly oxidized, the 3-monomethyl analog undergoes slower oxidation, and the 3,3-dimethyl analog is largely unmetabolized by the myocardium. nih.gov Instead of being readily catabolized for energy, these 3-methyl-branched fatty acids are incorporated into triglycerides. nih.gov

The metabolic fate of 3-methyl-branched fatty acids involves an alternative pathway known as α-oxidation, which is required to shorten the chain by one carbon before β-oxidation can proceed. nih.govresearchgate.net This process occurs in peroxisomes and is initiated by the activation of the fatty acid to its CoA-ester, followed by hydroxylation and cleavage. nih.gov

Research on human visceral adipocytes has shown that different branched-chain fatty acids can modulate the expression of genes involved in lipid metabolism. For instance, treatment of hepatocytes with 12-methyltetradecanoic acid led to an increase in the mRNA levels of fatty acid synthase (FASN), a key enzyme in fatty acid synthesis. researchgate.net Conversely, other studies have shown that branched-chain fatty acids can decrease the expression of genes related to lipid synthesis. nih.gov In endometrial cancer tissues, a general decrease in the levels of branched-chain fatty acids has been observed, alongside a downregulation of carnitine palmitoyltransferase 1a (CPT1a), a critical enzyme for fatty acid oxidation. mdpi.comnih.gov

Table 2: Effects of this compound Analogs on Lipid Metabolism

| Analog/Compound | Model System | Observed Effect | Reference |

| 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP) | Rat Heart | Inhibited β-oxidation, leading to slower clearance and incorporation into triglycerides. | nih.gov |

| 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP) | Rat Heart | Significantly inhibited β-oxidation, leading to prolonged retention and minimal catabolism. | nih.gov |

| 12-methyltetradecanoic acid | Human Hepatocytes (HepG2) | Increased mRNA levels of Fatty Acid Synthase (FASN). | researchgate.net |

| Branched-Chain Fatty Acids (general) | Endometrial Cancer Tissue | Decreased levels observed, along with downregulation of Carnitine Palmitoyltransferase 1a (CPT1a). | mdpi.com |

Interaction with Cellular Signaling Pathways (e.g., mTORC1 pathway)

Emerging research suggests that branched-chain fatty acids can influence cellular signaling pathways, including the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Studies in the nematode Caenorhabditis elegans have demonstrated that a leucine-derived monomethyl branched-chain fatty acid plays a critical role in mediating amino acid sensing by the mTORC1 pathway. biorxiv.orgbiorxiv.org This fatty acid and its downstream glycosphingolipid metabolite are crucial for the regulation of postembryonic development through mTORC1-dependent control of protein translation and ribosome biogenesis. biorxiv.org The study suggests that a similar pathway may be conserved in mammals. biorxiv.org Further research has indicated that branched-long-chain monomethyl fatty acids can enhance mTORC1 signaling. acs.orgnih.gov

In mammalian 3T3L1 cells, a monomethyl branched-chain fatty acid has been shown to activate mTORC1, and this activation is partially dependent on the biosynthesis of glucosylceramide. biorxiv.org While direct evidence for this compound is still being investigated, research on other fatty acids provides context. For example, oleic acid has been shown to enhance the activity of the PTEN/AKT/mTOR signaling pathway in endometrial cancer cells. nih.gov This pathway is intricately linked, with AKT being a known upstream activator of mTORC1.

The interaction of this compound and its analogs with signaling pathways like mTORC1 is a developing area of research. The current evidence points towards a role for branched-chain fatty acids as signaling molecules that can influence fundamental cellular processes.

Table 3: Interaction of Branched-Chain Fatty Acids and Related Lipids with the mTORC1 Pathway

| Compound/Class | Model System | Effect on mTORC1 Pathway | Reference |

| Leucine-derived monomethyl branched-chain fatty acid | C. elegans | Mediates amino acid sensing by intestinal and neuronal mTORC1. | biorxiv.orgbiorxiv.org |

| Monomethyl branched-chain fatty acid | Mammalian 3T3L1 cells | Activates mTORC1, partially dependent on glucosylceramide biosynthesis. | biorxiv.org |

| Branched-long-chain monomethyl fatty acids | General | Can enhance mTORC1 signaling. | acs.orgnih.gov |

| Oleic Acid | Endometrial Cancer Cells | Enhances the activity of the PTEN/AKT/mTOR signaling pathway. | nih.gov |

Stereochemistry and Enantiomeric Studies

Enantioselective Synthesis of Chiral Branched-Chain Fatty Acids

The controlled synthesis of a single enantiomer of a chiral compound is a fundamental goal in organic chemistry. For chiral branched-chain fatty acids like 3-methyltridecanoic acid, several strategies have been developed to achieve high levels of enantioselectivity. These methods are crucial for producing stereochemically pure standards for analytical studies and for investigating the biological roles of individual enantiomers.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Oxazolidinones and pseudoephedrine are examples of chiral auxiliaries that can be attached to an achiral carboxylic acid precursor. aocs.org The resulting amide can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. The bulky nature of the auxiliary shields one face of the enolate, forcing an incoming electrophile (such as an alkyl halide) to attack from the less hindered face, thus creating a new stereocenter with a predictable configuration. aocs.org Subsequent hydrolysis of the amide bond releases the chiral fatty acid.

Another powerful method for establishing chirality is through asymmetric reactions like the Sharpless Asymmetric Epoxidation. asm.org This reaction is renowned for its ability to convert prochiral allylic alcohols into chiral epoxides with very high enantioselectivity. asm.orgdntb.gov.ua The resulting chiral epoxide is a versatile intermediate that can be opened in a regio- and stereoselective manner. plos.org For the synthesis of a chiral fatty acid, an appropriate unsaturated epoxide can be transformed through a series of steps, such as oxidation and chain extension, to yield the target acid with the desired stereochemistry intact. researchgate.netresearchgate.net

The choice of catalyst and reagents in these reactions is critical for determining the stereochemical outcome, as illustrated in the table below.

| Reaction Type | Chiral Reagent/Catalyst | Typical Stereochemical Outcome |

| Asymmetric Alkylation | (4R,5S)-4-methyl-5-phenyloxazolidinone | Formation of a specific diastereomer leading to one enantiomer of the acid |

| Sharpless Epoxidation | Titanium(IV) isopropoxide / (+)-Diethyl Tartrate | Yields an epoxide with a specific absolute configuration |

| Sharpless Epoxidation | Titanium(IV) isopropoxide / (-)-Diethyl Tartrate | Yields an epoxide with the opposite absolute configuration |

Enantiomeric Distribution in Natural Sources

Branched-chain fatty acids (BCFAs) are significant components of the lipids found in many bacteria and are also present in ruminant-derived products like milk and meat. nih.govresearchgate.net this compound is classified as an odd-numbered, methyl-branched fatty acid. The position of the methyl group near the carboxyl end makes its stereochemistry a point of interest in natural product analysis.

In most biological systems, there is a strong preference for one enantiomer over the other. For anteiso-fatty acids, which have a methyl branch on the antepenultimate (third from the end) carbon, biosynthesis typically starts from the amino acid L-isoleucine. However, for fatty acids with a methyl branch near the carboxyl group, such as this compound, the biosynthetic origin can also dictate a specific stereochemistry. Studies on the biosynthesis of anteiso-fatty acids in various organisms, including bacteria and mammals, have shown that the use of L-isoleucine as a starter unit leads to the formation of the (S)-enantiomer. tandfonline.comtandfonline.comnih.gov This stereospecificity arises because the enzymes involved in the fatty acid synthesis pathway are themselves chiral and selectively process the (S)-configured precursor derived from L-isoleucine. tandfonline.comtandfonline.com Consequently, it is well-established that (S)-anteiso-fatty acids are the predominant forms found in nature. researchgate.net

While the (S)-enantiomer is dominant, the (R)-enantiomer of anteiso-fatty acids is not entirely absent from nature. Sensitive analytical techniques have enabled the detection of small quantities of (R)-anteiso-fatty acids in complex biological samples such as fish and cheese. plos.orgresearchgate.net More specifically, incubation studies using rumen fluid from cows have demonstrated the formation of low amounts of (R)-configured anteiso-fatty acids. plos.org This formation was notably observed in experiments where isoleucine, the precursor for the (S)-enantiomer, was not supplied, suggesting the existence of an alternative biosynthetic pathway with a different stereospecificity. plos.org The significance of these minor (R)-enantiomers is not yet fully understood, but their presence points to a greater diversity in microbial metabolic pathways than previously recognized.

| Enantiomer | Typical Natural Abundance | Known Precursor |

| (S)-enantiomer | Predominant | L-Isoleucine |

| (R)-enantiomer | Minor / Trace | Unknown (alternative microbial pathway) plos.org |

The production of specific enantiomers of this compound and other branched-chain fatty acids is intrinsically linked to microbial metabolism. Bacteria are the primary producers of these fatty acids in many environments. nih.gov The stereospecificity of the enzymes within the bacterial fatty acid synthase (FAS) system is responsible for the selective incorporation of chiral precursors. asm.org The biosynthesis of odd-numbered anteiso-fatty acids, such as 12-methyltetradecanoic acid (anteiso-C15:0), is initiated from L-isoleucine, which is first converted to its corresponding branched-chain α-keto acid and then to a starter acyl-CoA unit. nih.gov This process ensures the resulting fatty acid has the (S)-configuration. tandfonline.comnih.gov The unexpected discovery of (R)-anteiso-fatty acids in rumen fluid strongly implies that certain microorganisms within the complex rumen microbiome possess an alternative, stereochemically distinct pathway for branched-chain fatty acid synthesis, though the precise mechanism and organisms involved remain subjects for further investigation. plos.org

Research on Derivatives and Analogs of 3 Methyltridecanoic Acid

Hydroxylated Branched-Chain Fatty Acids (e.g., 3-Hydroxy-12-Methyltridecanoic Acid, 3-Hydroxy-13-Methyltetradecanoic Acid)

Hydroxylated branched-chain fatty acids are integral components of the lipids of various microorganisms and are involved in several biological processes. The position of the hydroxyl group and the branching pattern of the alkyl chain are critical determinants of their physical properties and biological functions.

Research into these compounds often involves their isolation from natural sources, chemical synthesis, and characterization using techniques like mass spectrometry. 3-Hydroxy fatty acids are recognized as characteristic components of lipopolysaccharides in Gram-negative bacteria. The biosynthesis of these fatty acids typically involves a branch in the fatty acid synthesis pathway where a 3-ketoacyl-ACP intermediate is reduced by a 3-ketoacyl-ACP reductase. nih.gov

While specific research on 3-hydroxy-12-methyltridecanoic acid is limited in publicly available literature, extensive studies exist for related structures like 3-hydroxy-13-methyltetradecanoic acid. This compound is a known metabolite found in various organisms. mdpi.com The study of such molecules is crucial for understanding bacterial physiology and for the chemotaxonomic classification of species. Furthermore, some hydroxylated fatty acids have been identified as structural components of potent bioactive compounds. For instance, compounds containing 3-hydroxy-4-methyltetradecanoic acid residues have been found to possess antifungal properties. uni.lu

Table 1: Examples of Hydroxylated Branched-Chain Fatty Acids and Their Context

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Research Context |

| 3-Hydroxy-13-methyltetradecanoic acid | C15H30O3 | 258.40 | Identified as a metabolite in various organisms; structural analog for research. mdpi.com |

| (R)-3-Hydroxytetradecanoic acid | C14H28O3 | 244.37 | Intermediate in fatty acid biosynthesis; interacts with outer membrane receptor proteins in bacteria. nih.gov |

| 3-hydroxytridecanoic acid | C13H26O3 | 230.34 | Classified as a long-chain fatty acid. researchgate.net |

This table is interactive. Click on the headers to sort.

Radiotracer Analogs for Metabolic Research (e.g., Iodinated 3-Methylpentadecanoic Acid)

Radiolabeled fatty acid analogs are invaluable tools for non-invasively studying metabolic pathways in vivo using imaging techniques like single-photon emission computed tomography (SPECT) and positron emission tomography (PET).

Design Principles for Metabolic Probes

The design of effective radiotracers for metabolic research is guided by several key principles. The fundamental requirement is that the tracer should mimic the biological behavior of the natural molecule it is intended to track.

Chemical Structure and Stability: The radiolabel, such as Iodine-123 or Fluorine-18, must be incorporated into the fatty acid molecule without significantly altering its interaction with transporters and enzymes. The introduction of structural modifications, like a methyl branch, can be a deliberate design choice. For instance, branching at the β-carbon can inhibit β-oxidation, leading to prolonged retention of the tracer in the target tissue, which is advantageous for imaging. nih.gov

Biological Properties: The radiotracer must be efficiently taken up by the target tissue. Its retention and clearance kinetics should reflect the metabolic process being studied. For example, the uptake and retention of a fatty acid tracer in the heart should correlate with myocardial fatty acid utilization. nih.govresearchgate.net

Radionuclide Characteristics: The choice of radionuclide is critical. Its half-life must be suitable for the duration of the biological process and the imaging protocol. The type and energy of its emissions must be compatible with the detection capabilities of the imaging system (SPECT or PET). nih.gov

Kinetic Modeling: The data obtained from radiotracer imaging are often analyzed using mathematical models to quantify metabolic rates. The design of the tracer should facilitate a straightforward and reliable kinetic analysis.

Evaluation of Myocardial Fatty Acid Metabolism

Fatty acids are the primary energy source for the heart muscle under normal aerobic conditions. Pathological states, such as ischemia, can cause a shift away from fatty acid oxidation towards glucose utilization. Therefore, imaging fatty acid metabolism can provide critical diagnostic and prognostic information in heart disease. nih.gov

A prominent example of a radiotracer analog is 15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP) , labeled with Iodine-123 ([¹²³I]BMIPP). The methyl group at the β-position slows down its metabolism via β-oxidation, leading to its entrapment and extended retention in myocardial cells. nih.gov This allows for high-quality SPECT imaging.

Clinical and experimental studies using [¹²³I]BMIPP have demonstrated its utility in:

Detecting Ischemia: Altered fatty acid oxidation is a sensitive marker of myocardial ischemia. Studies have shown that regions of the heart with reduced blood flow (perfusion defects) also exhibit decreased [¹²³I]BMIPP uptake. In some cases, a mismatch between perfusion (measured with a flow tracer like Thallium-201) and [¹²³I]BMIPP uptake can indicate viable but ischemic tissue, a concept known as "ischemic memory".

Assessing Cardiomyopathy: In conditions like hypertrophic cardiomyopathy and idiopathic dilated cardiomyopathy, [¹²³I]BMIPP imaging has revealed heterogeneous fatty acid metabolism, which correlates with disease severity and patient prognosis.

Prognostic Stratification: The extent of metabolic abnormalities detected by [¹²³I]BMIPP SPECT has been shown to be a predictor of future cardiac events in patients who have had a myocardial infarction.

Exploring Cellular Mechanisms: Research has shown that [¹²³I]BMIPP is transported into myocardial cells via fatty acid transporters like CD36 and is activated to its acyl-CoA derivative. nih.gov Its accumulation has been correlated with intracellular ATP levels, suggesting it can be an indicator of the energy status of the myocardium.

Methyl Esters of Branched-Chain Fatty Acids

Branched-chain fatty acid methyl esters (BCFAMEs) are commonly prepared for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. The esterification of fatty acids to their methyl esters increases their volatility, making them suitable for GC analysis.

Research in this area has focused on several aspects:

Analytical Method Development: Significant effort has been dedicated to developing and refining methods for the accurate and reliable analysis of FAMEs. This includes optimizing derivatization techniques (e.g., using boron trifluoride-methanol or methanolic HCl) and improving GC separation and detection. These methods are crucial for analyzing complex biological samples from human plasma to microbial communities.

Biomarkers: BCFAMEs serve as important biomarkers for certain types of bacteria. For example, Methyl 13-methyltetradecanoate (B1259418) has been used as a marker to detect bacterial presence in materials like sewage sludge. The unique fatty acid profiles of different bacteria allow for their identification and quantification in environmental and clinical samples.

Biological Activity: Beyond their analytical use, some fatty acid methyl esters exhibit biological activity themselves. For instance, tridecanoic acid methyl ester, isolated from the plant Monochoria hastata, has been shown to have broad-spectrum antibacterial activity against various pathogenic bacteria. researchgate.net

Industrial Applications: The physical properties of BCFAMEs have led to research into their use as additives. For example, they have been investigated as cold flow improvers for biodiesel, helping to prevent the fuel from solidifying at low temperatures.

Table 2: Research Applications of Branched-Chain Fatty Acid Methyl Esters

| Application Area | Key Findings | Example Compounds |

| Analytical Chemistry | Development of fast GC methods for high-throughput analysis of FAMEs in clinical studies. | Fatty Acid Methyl Esters (FAMEs) |

| Microbial Biomarkers | Used to identify bacterial contamination in pharmaceutical manufacturing and wastewater. | Methyl 13-methyltetradecanoate |

| Antimicrobial Agents | Tridecanoic acid methyl ester demonstrates significant antibacterial activity against gastrointestinal pathogens. researchgate.net | Tridecanoic acid methyl ester |

| Biofuel Technology | Investigated as additives to improve the cold flow properties of biodiesel. | Methyl iso-oleate, Methyl iso-stearate |

This table provides a summary of key research areas. For detailed data, refer to the cited sources.

Cyclodepsipeptides and Fatty Acid Amides Containing Branched-Chain Fatty Acid Residues

Branched-chain fatty acids, including derivatives of 3-methyltridecanoic acid, serve as important structural moieties in more complex bioactive molecules like cyclodepsipeptides and fatty acid amides.

Fatty acid amides (FAAs) are a class of signaling lipids formed from a fatty acid and an amine. They are involved in diverse physiological processes, including sleep regulation, inflammation, and cell proliferation. While the most studied FAAs are derived from straight-chain fatty acids (like oleamide), research indicates that branched-chain fatty acids can also be incorporated into these signaling molecules. The biosynthesis can occur through the condensation of a fatty acyl-CoA with an amine or via other enzymatic pathways. The presence of a branched chain can influence the FAA's receptor binding affinity and metabolic stability, potentially leading to novel therapeutic agents.

Other Branched-Chain Fatty Acids with Related Biological Activities (e.g., 13-Methyltetradecanoic Acid, 3-Ethyl-3-Methyltridecanoic Acid)

The structural variation among branched-chain fatty acids gives rise to a wide spectrum of biological activities.

13-Methyltetradecanoic Acid (13-MTD) is a saturated branched-chain fatty acid that has garnered significant attention for its potent anticancer properties. Originally isolated from a soy fermentation product, 13-MTD has been shown to induce apoptosis (programmed cell death) in a variety of human cancer cell lines, including those of the bladder, T-cell lymphoma, breast, and prostate.

Key research findings on 13-MTD include:

Mechanism of Action: 13-MTD induces apoptosis through the mitochondrial pathway. It down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax. This leads to the release of cytochrome c from the mitochondria and the activation of caspases, which execute cell death.

Signaling Pathways: The pro-apoptotic effects of 13-MTD are mediated by its influence on key cellular signaling pathways. It has been shown to inhibit the pro-survival AKT pathway and activate the MAPK signaling pathway.

Therapeutic Potential: Because it is not typically produced by the human body, 13-MTD acts as a foreign agent against cancer cells. Its ability to effectively trigger apoptosis in tumor cells with low toxicity has positioned it as a potential chemotherapeutic agent.

3-Ethyl-3-Methyltridecanoic Acid is another branched-chain fatty acid analog. However, based on extensive searches of publicly available scientific literature, there is limited information regarding its specific biological activities or research applications. Its physical and chemical properties are documented in chemical databases, but detailed studies on its pharmacological effects are not widely reported.

Table 3: Biological Activities of Selected Branched-Chain Fatty Acids

| Compound Name | Key Biological Activity | Mechanism of Action |

| 13-Methyltetradecanoic acid | Anticancer | Induces mitochondrial-mediated apoptosis; inhibits AKT pathway. |

| 3-Ethyl-3-Methyltridecanoic acid | Not well-documented | N/A |

Synthetic Methodologies for 3 Methyltridecanoic Acid and Analogs

Chemical Synthesis Approaches for Branched-Chain Fatty Acids

The synthesis of branched-chain fatty acids (BCFAs) can be achieved through several established chemical routes. These methods often focus on either building the carbon chain from smaller precursors or modifying existing fatty acid structures.

One common industrial approach for producing BCFAs, particularly isostearic acids, involves the catalytic branching of unsaturated fatty acids like oleic acid. nih.gov This process typically uses catalysts such as clays (B1170129) and zeolites. While clay catalysts can facilitate the conversion, they often suffer from low selectivity and efficiency. nih.gov Zeolite catalysts, particularly acidic zeolites like ferrierite, have demonstrated higher yields and are a primary focus of research for preparing isostearic acid due to the simplicity and effectiveness of the reaction. nih.gov

A more targeted approach for synthesizing specific BCFAs involves chain elongation methods. The Wittig reaction, a cornerstone of olefination chemistry, provides a reliable method for extending a carbon chain with control over the double bond position, which can then be hydrogenated. For instance, a synthesis of 13-methyl-tetradecanoic acid, a related iso-fatty acid, was accomplished by elongating an undecanoic acid chain. elsevierpure.comnih.gov This was achieved by reacting an ethyl bromo-undecanoate triphenylphosphonium salt with sodium methoxide (B1231860) and then isobutyraldehyde (B47883) to construct the branched-chain structure. elsevierpure.comnih.gov Such methods allow for precise placement of the methyl group at various positions along the fatty acid chain.

Another strategy involves the hydroformylation (or oxo synthesis) of alkenes, which adds a formyl group and a hydrogen atom across a double bond, followed by oxidation to the carboxylic acid. wikipedia.org By starting with an appropriately substituted alkene, this method can be used to construct the branched fatty acid skeleton. For example, hydroformylation of 1-dodecene (B91753) could theoretically produce tridecanal, which could then be manipulated through subsequent steps to introduce a methyl group at the C-3 position before oxidation.

| Method | Catalyst/Reagent | Substrate Example | Product Type | Key Features |

| Catalytic Branching | Zeolites, Clay catalysts | Oleic acid | Isostearic acids | High-volume production; Zeolites offer higher yields than clays. nih.gov |

| Wittig Reaction | Triphenylphosphine, Sodium methoxide | Bromo-undecanoic acid ethyl ester, Isobutyraldehyde | 13-methyl-tetradecanoic acid | Precise chain elongation and branch placement. elsevierpure.comnih.gov |

| Hydroformylation | Cobalt or Rhodium complexes | Alkenes (e.g., 1-dodecene) | Aldehydes (precursors to acids) | Industrial process for adding a formyl group. wikipedia.org |

This table provides an interactive overview of common synthesis methods for branched-chain fatty acids.

Stereoselective and Enantioselective Synthesis Strategies

3-Methyltridecanoic acid possesses a chiral center at the C-3 position, meaning it can exist as two distinct enantiomers, (R)-3-methyltridecanoic acid and (S)-3-methyltridecanoic acid. The synthesis of a single enantiomer (enantioselective synthesis) requires specialized methods that can control the three-dimensional arrangement of atoms during the reaction.

A powerful and widely used strategy for achieving enantioselectivity is the use of chiral auxiliaries . wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com

Evans Asymmetric Alkylation: This method employs chiral oxazolidinone auxiliaries. wikipedia.orgnih.gov The synthesis would begin by attaching the auxiliary to a carboxylic acid like undecanoic acid. The resulting imide is then deprotonated to form a chiral enolate, which subsequently reacts with a methylating agent (e.g., methyl iodide). The bulky auxiliary shields one face of the enolate, forcing the methyl group to add from the opposite face with high stereoselectivity. Finally, the auxiliary is cleaved, yielding the enantioenriched this compound. wikipedia.org

Myers Asymmetric Alkylation: This approach utilizes pseudoephedrine as a chiral auxiliary. wikipedia.orgnih.gov The carboxylic acid is first converted to the corresponding pseudoephedrine amide. Deprotonation of the α-carbon with a strong base like lithium diisopropylamide (LDA) generates a chiral lithium enolate. The subsequent alkylation with an electrophile proceeds with high diastereoselectivity, controlled by the stereochemistry of the auxiliary. wikipedia.org Hydrolysis of the amide bond then releases the chiral β-methylated carboxylic acid.

Another advanced approach is biocatalysis , which uses enzymes to perform stereoselective transformations. nih.gov Researchers have mined and engineered methyltransferases for the asymmetric alkylation of α-keto acids. nih.gov In a potential biocatalytic route to (R)- or (S)-3-methyltridecanoic acid, an appropriate α-keto acid precursor could be enantioselectively methylated using an engineered enzyme and a methyl donor. nih.gov

| Strategy | Key Reagent/System | Mechanism Principle | Typical Outcome |

| Evans Alkylation | Chiral Oxazolidinone Auxiliary | Steric hindrance from the auxiliary directs the approach of the electrophile to a chiral enolate. wikipedia.org | High diastereoselectivity, leading to enantioenriched acid after auxiliary removal. |

| Myers Alkylation | Pseudoephedrine Auxiliary | Formation of a rigid chelated chiral enolate directs alkylation. wikipedia.org | High diastereoselectivity for a wide range of electrophiles. |

| Biocatalysis | Engineered Methyltransferases | Enzyme's active site provides a chiral environment for stereospecific methylation. nih.gov | High enantiomeric excess under mild reaction conditions. |

This table provides an interactive comparison of strategies for the stereoselective synthesis of chiral acids.

Synthesis of Radiolabeled Analogs

Radiolabeled analogs of fatty acids are invaluable tools for metabolic studies, allowing researchers to trace the absorption, distribution, and fate of these molecules in biological systems. The synthesis of radiolabeled this compound can be achieved by incorporating a radioactive isotope, such as Carbon-11 (¹¹C), Carbon-13 (¹³C), or Carbon-14 (¹⁴C), into its structure.

A common strategy for introducing a radiolabeled methyl group is through the use of radiolabeled methylating agents. acs.org For instance, [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) are frequently used in positron emission tomography (PET) tracer synthesis. acs.org

A potential synthesis for [3-¹¹C-methyl]-3-methyltridecanoic acid could adapt the chiral auxiliary methods described previously. The key step would involve the alkylation of the chiral enolate of an undecanoyl-auxiliary with [¹¹C]CH₃I.

Hypothetical Synthesis Scheme:

Preparation of Precursor: An N-undecanoyl oxazolidinone is prepared.

Enolate Formation: The precursor is treated with a base (e.g., sodium bis(trimethylsilyl)amide) to form the corresponding sodium enolate.

Radiomethylation: The enolate is reacted with cyclotron-produced [¹¹C]CH₃I. The reaction is typically rapid due to the short half-life of ¹¹C (approx. 20.4 minutes). acs.org

Hydrolysis and Purification: The chiral auxiliary is quickly cleaved, and the resulting [¹¹C]-labeled this compound is purified using high-performance liquid chromatography (HPLC).

Another approach involves synthesizing the molecule with a stable precursor that can be radiolabeled in the final step. For example, in the synthesis of some radiopharmaceuticals, an organotin precursor (like a tributylstannyl group) is installed on the molecule. sigmaaldrich.com This group can then be replaced with a radioiodine isotope (e.g., ¹²³I) in a process called iododestannylation. sigmaaldrich.com While not directly applicable to methyl labeling, this principle highlights the strategy of late-stage radiolabeling to minimize handling time of radioactive material.

Considerations for Synthetic Yield and Purity

The efficiency and success of synthesizing this compound are critically dependent on factors that influence both the reaction yield and the purity of the final product.

Catalyst Choice: In catalytic reactions, the choice of catalyst is paramount. For instance, in the isomerization of unsaturated fatty acids, zeolite catalysts generally provide higher yields of branched isomers compared to clay catalysts. nih.gov

Reaction Conditions: Temperature, pressure, and reaction time must be carefully optimized. In the synthesis of radiolabeled compounds, reaction times are often minimized to prevent significant radioactive decay. acs.org For multi-step syntheses like the Wittig reaction approach, the total estimated yield for a related iso-fatty acid was 22.8%, highlighting the cumulative loss across steps. nih.gov

Reagent Stoichiometry: The ratio of reactants can significantly impact the outcome. In esterification reactions, for example, using a large excess of alcohol can drive the reaction to completion. hilarispublisher.com

Product Purity: Achieving high purity is essential, especially for biological and analytical applications.

Purification Methods: Chromatography is the most common and effective technique for purifying fatty acids and their derivatives. High refining over activated silica (B1680970) gel has been shown to produce iso-fatty acids with a purity of over 99%. elsevierpure.comnih.gov For radiolabeled compounds, radio-HPLC is used to separate the desired product from unlabeled precursors and radioactive impurities, ensuring high radiochemical purity. sigmaaldrich.com

Side Reactions: Minimizing side reactions is crucial. In the Wittig synthesis, the formation of cis and trans isomers can occur, requiring careful control of reaction conditions to favor the desired stereochemistry before hydrogenation. In alkylation reactions, poly-alkylation can be a problem if the enolate is not formed cleanly or if excess alkylating agent is used.

Enzymatic Synthesis: Enzymatic methods can sometimes offer superior purity. Because enzymes are highly specific, they can produce the desired product with fewer byproducts, simplifying purification. Enzymatic syntheses of fatty acid esters have been reported to achieve yields of ~75% with product purity of 99% because the unreacted starting materials are easily removed.

Analytical Methodologies for Characterization and Quantification

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful and widely used tool for the analysis of fatty acids, including branched-chain variants like 3-methyltridecanoic acid. jfda-online.comshimadzu.com GC-MS provides high-resolution separation and definitive identification based on both the retention time of the compound as it passes through the GC column and its unique mass spectrum. jfda-online.com This combination allows for both qualitative and quantitative analysis, even in complex biological samples. unipi.itnih.gov

GC-based methods typically involve three main stages: extraction of the fatty acids from the sample matrix, chemical derivatization to increase volatility, and finally, the GC-MS analysis itself. jfda-online.com The sensitivity and specificity of GC-MS make it a preferred method for detailed fatty acid profiling. nih.gov

Due to their high polarity and tendency to form hydrogen bonds, free fatty acids are often difficult to analyze directly by GC. sigmaaldrich.com To overcome this, they are chemically converted into more volatile and less polar derivatives prior to analysis. The most common derivatization method is methyl esterification, which converts fatty acids into fatty acid methyl esters (FAMEs). sigmaaldrich.comnih.gov This process neutralizes the polar carboxyl group, allowing for separation based on boiling point, degree of unsaturation, and molecular structure. sigmaaldrich.com

Several reagents are used for this esterification process, each with specific advantages. The reaction is typically catalyzed by an acid, such as methanolic hydrochloric acid (HCl) or boron trifluoride (BF3) in methanol. sigmaaldrich.comnih.govnih.govresearchgate.net The BF3-methanol method is noted for its ability to completely methylate free fatty acids under moderate conditions, which helps preserve unsaturated fatty acids that might otherwise be destroyed. nih.gov Other reagents include trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH), which allows for rapid, one-step derivatization. jfda-online.comnih.gov

Table 1: Common Derivatization Reagents for Fatty Acid Analysis

| Reagent | Common Abbreviation | Catalyst Type | Key Characteristics |

| Methanolic Hydrochloric Acid | HCl/Methanol | Acid-catalyzed | Suitable for a wide range of lipids, including free fatty acids and complex lipids. nih.gov |

| Boron Trifluoride in Methanol | BF3-Methanol | Acid-catalyzed | Effective for free fatty acids and transesterification; reaction time is short at moderate temperatures. nih.govresearchgate.net |

| Trimethylsulfonium Hydroxide | TMSH | Pyrolytic | Allows for rapid, single-step derivatization, useful for large batches, but may be less efficient for polyunsaturated fatty acids. jfda-online.comnih.gov |

| Methanolic Sodium Hydroxide | NaOH/Methanol | Base-catalyzed | Used for transesterification of triglycerides but is not effective for derivatizing free fatty acids. nih.gov |

For accurate quantification in chromatography, an internal standard (IS) is crucial. An internal standard is a compound with similar chemical properties to the analyte that is added in a known quantity to the sample before processing. nih.gov Its purpose is to correct for any loss of analyte during sample preparation and for variations in the volume injected into the GC. nih.gov

In fatty acid analysis, odd-chain fatty acids that are not naturally present in the sample are often chosen as internal standards. nih.gov For instance, tridecanoic acid itself is frequently used as an internal standard for the analysis of other lipids. unipi.itchemicalbook.com Other common internal standards include pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). nih.gov The internal standard should be added to the sample at a concentration that is of the same order of magnitude as the analytes being quantified to ensure accuracy. nih.gov

To enhance the sensitivity and selectivity of GC-MS analysis, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. nih.govacs.org Instead of scanning the entire mass range, SIM mode focuses on detecting a few specific ions that are characteristic fragments of the target analyte. acs.orgsigmaaldrich.com This approach significantly improves the signal-to-noise ratio, allowing for the detection and quantification of compounds at very low concentrations. nih.govsigmaaldrich.com

The GC/EI-MS-SIM method links the high selectivity of mass spectrometry with the high precision and sensitivity of the SIM mode. acs.org For the analysis of FAMEs, specific ions are monitored. For example, saturated FAMEs are often determined using the characteristic McLafferty rearrangement ion at a mass-to-charge ratio (m/z) of 74, while another common fragment ion at m/z 87 is also used. acs.orgsigmaaldrich.com The use of SIM is particularly advantageous for analyzing fatty acids in complex matrices where co-eluting compounds might interfere with analysis in full-scan mode. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) and Related Techniques

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of fatty acids. It can be used as a standalone method or as a complementary technique to GC, often for fractionation or purification purposes. nih.govsielc.com HPLC separates compounds based on their distribution between a stationary phase (the column) and a liquid mobile phase. sielc.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for fatty acid analysis. aocs.org In RP-HPLC, a nonpolar stationary phase (typically C18 or octadecylsilyl) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comnih.gov Fatty acids or their methyl esters are separated based on their chain length and degree of unsaturation. aocs.org

The retention time in RP-HPLC is influenced by the molecule's hydrophobicity. Longer carbon chains and fewer double bonds result in longer retention times. aocs.org This method is effective for separating complex mixtures of FAMEs and can resolve many geometrical and positional isomers by adjusting the mobile phase composition. nih.govresearchgate.net RP-HPLC is valuable for preparing high-purity fatty acids for further analysis or for bioactive screening. researchgate.net

Table 2: Principles of Reversed-Phase HPLC for Fatty Acids

| Parameter | Influence on Retention Time | Rationale |

| Chain Length | Increases | Longer chains have greater hydrophobic interaction with the nonpolar stationary phase. aocs.org |

| Degree of Unsaturation | Decreases | Each double bond reduces the overall hydrophobicity of the fatty acid chain, leading to earlier elution. aocs.org |

| Stationary Phase | C18 (ODS) is common | Provides strong hydrophobic interactions for effective separation of lipids. aocs.orgresearchgate.net |

| Mobile Phase | Acetonitrile/Water mixtures | Polar mobile phase elutes compounds based on their polarity; composition can be adjusted to optimize separation. nih.gov |

Silver ion chromatography (Ag+-HPLC) is a specialized technique used primarily for the separation of unsaturated fatty acids based on the number, position, and configuration (cis/trans) of their double bonds. aocs.orgnih.gov The separation mechanism relies on the formation of reversible charge-transfer complexes between silver ions incorporated into the stationary phase and the π-electrons of the double bonds in the fatty acid molecules. aocs.org

This technique is exceptionally powerful for resolving isomers that are difficult to separate by other methods, such as positional isomers of triacylglycerols. aocs.org While this compound is a saturated fatty acid and would not be directly separated by this principle, silver ion HPLC is a critical tool in lipidomics for isolating specific classes of unsaturated fatty acids from a complex mixture before subsequent analysis by other methods like GC-MS. aocs.orgnih.gov The stationary phase often consists of a silica (B1680970) gel matrix with bonded sulfonic acid groups loaded with silver ions. nih.gov

Enantioselective Chromatographic Analysis

Due to the chiral center at the C-3 position, this compound exists as two enantiomers, (R)-3-methyltridecanoic acid and (S)-3-methyltridecanoic acid. Enantioselective chromatography is the cornerstone for separating these stereoisomers. This separation is critical as enantiomers can have different biological activities. The technique typically involves either gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase. nih.govnih.gov For fatty acids, derivatization is often a necessary step to improve volatility for GC analysis or to enhance interaction with the stationary phase and improve detection for HPLC analysis. nih.gov Common derivatives include methyl esters for GC or amide derivatives for HPLC. nih.gov

The resolution of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The principle of chiral recognition, often described by the "three-point rule," requires at least three points of interaction between the CSP and the analyte, with at least one being stereochemically dependent. aocs.org These interactions can include hydrogen bonds, dipole-dipole interactions, π-π stacking, and steric hindrance. aocs.org The choice of CSP is critical and depends on the nature of the analyte and its derivative. nih.gov For chiral carboxylic acids like this compound, several types of CSPs have proven effective for resolving similar compounds.

Table 1: Examples of Chiral Stationary Phases (CSPs) for Resolution of Chiral Fatty Acids and Related Compounds

| CSP Type | Example Commercial Name | Principle of Separation | Suitable For |

|---|---|---|---|

| Polysaccharide-Based | Lux® Cellulose-1, Chiralpak® IC | Based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica support. Separation occurs via hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure. mdpi.commdpi.com | A broad range of chiral compounds, including those with carboxyl groups, often analyzed under reversed-phase conditions. mdpi.com |

| Pirkle-Type / π-Acid & π-Base | (R)-N-(3,5-dinitrobenzoyl)phenylglycine | Relies on π-π interactions between the electron-deficient dinitrobenzoyl group of the CSP and electron-rich aromatic rings in an analyte derivative. Also involves hydrogen bonding and dipole stacking. nih.gov | Fatty acid amides and esters, particularly after derivatization with moieties containing aromatic rings. nih.gov |

| Cyclodextrin-Based | β-cyclodextrin CSPs | Enantiomers are separated based on differential inclusion into the chiral cavity of the cyclodextrin (B1172386) molecule. The hydrophobic interior and hydrophilic exterior allow for host-guest complexation. ntu.edu.sg | A variety of chiral molecules, with recognition enhanced by the size and fit of the analyte within the cyclodextrin cone. ntu.edu.sg |

| Macrocyclic Glycopeptide | Chiral-CBH™ | Protein-based columns that offer a complex array of interaction sites, including ionic, hydrogen bonding, and hydrophobic interactions, providing broad enantioselectivity. mdpi.com | Polar and ionizable compounds, including carboxylic acids. mdpi.com |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Profiling

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. It is most powerfully applied when coupled with a chromatographic separation technique, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

For structural elucidation, GC-MS operating in electron ionization (EI) mode is commonly used for analyzing fatty acids, typically as their more volatile fatty acid methyl ester (FAME) derivatives. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. For methyl 3-methyltridecanoate, the fragmentation would be expected to yield several characteristic ions that confirm the chain length and locate the methyl branch.

Key fragmentation pathways for a branched FAME like methyl 3-methyltridecanoate include:

Molecular Ion (M•+): The ion corresponding to the intact molecule, which would appear at a mass-to-charge ratio (m/z) of 242.4 for the C15H30O2 ester.

McLafferty Rearrangement: A characteristic rearrangement for FAMEs that produces a prominent ion at m/z 74, confirming the methyl ester functionality.

Alpha-Beta Cleavage: Fragmentation at the bond between C-2 and C-3.

Branch Point Cleavage: Cleavage at the bonds adjacent to the tertiary carbon (C-3) is particularly diagnostic, helping to pinpoint the location of the methyl group.

Table 2: Predicted Key Mass Fragments for Methyl 3-Methyltridecanoate in GC-MS (EI)

| Mass-to-Charge (m/z) | Proposed Fragment Identity | Significance |

|---|---|---|

| 242 | [M]•+ | Molecular ion of the methyl ester. |

| 211 | [M - •OCH3]+ | Loss of the methoxy (B1213986) group from the ester. |

| 199 | [M - C3H7]+ | Cleavage at the branch point (loss of propyl radical). |

| 87 | [CH3-CH(CH3)-C(O)OCH3]+ | Cleavage between C3 and C4, retaining the charge on the fragment containing the ester and branch. |

For quantitative analysis and profiling in complex biological samples, targeted metabolomic approaches using LC-tandem mass spectrometry (LC-MS/MS) are employed. nih.gov This technique utilizes multiple-reaction monitoring (MRM) for high sensitivity and specificity, allowing for the precise quantification of this compound even at low concentrations. nih.gov Derivatization can be used to enhance ionization efficiency in the MS source. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it a powerful tool for the unambiguous structural determination of this compound. aocs.orgnih.gov Both ¹H and ¹³C NMR are utilized to confirm the structure, including the position of the methyl branch. magritek.com

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals allow for the assignment of protons to their specific positions in the molecule. nih.gov For this compound, distinct signals would be expected for the terminal methyl group, the methyl group at the C-3 position, the methine proton at C-3, the methylene (B1212753) protons adjacent to the carbonyl group (α-CH2), and the overlapping signals of the long methylene chain. magritek.com